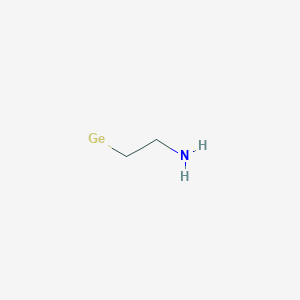
Butanedial, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedial, methyl-: is an organic compound that belongs to the class of aldehydes It contains a carbonyl group (C=O) bonded to at least one hydrogen atom, making it an aldehyde
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-butyne-1,4-diol: One common method for producing butanedial, methyl- involves the hydrogenation of 2-butyne-1,4-diol. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Oxidation of 1,4-butanediol: Another method involves the oxidation of 1,4-butanediol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Industrial Production Methods:
Catalytic Reaction of Butadiene and Acetic Acid: This method involves the catalytic reaction of butadiene with acetic acid to produce butanedial, methyl-. The reaction is carried out in the presence of a catalyst such as palladium or platinum.
Fermentation of Sugars: Genetically modified bacteria can be used to ferment sugars, producing butanedial, methyl- as a byproduct. This method is eco-friendly and sustainable.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Butanedial, methyl- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Butanedial, methyl- can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Pharmaceuticals: Butanedial, methyl- is used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Polymer Production: It is used in the production of polymers and resins, which are essential in the manufacturing of plastics and coatings.
Biology:
Biochemical Research: This compound is used in biochemical research to study enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: Butanedial, methyl- is used in the development of new drugs and therapeutic agents.
Industry:
Solvent Production: It is used as a solvent in various industrial processes, including the production of paints, coatings, and adhesives.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Butanedial, methyl- can inhibit certain enzymes by binding to their active sites, preventing the enzymes from catalyzing reactions.
Metabolic Pathways: It can participate in metabolic pathways, where it is converted into other compounds through enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Formaldehyde: A simple aldehyde with a single carbon atom.
Acetaldehyde: An aldehyde with two carbon atoms.
Benzaldehyde: An aromatic aldehyde with a benzene ring.
Uniqueness:
Butanedial, methyl-: has a unique structure with a carbonyl group bonded to a methyl group and a butane chain. This structure gives it distinct chemical properties and reactivity compared to other aldehydes.
Eigenschaften
CAS-Nummer |
77713-01-0 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
2-methylbutanedial |
InChI |
InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
BQPPGEDHWKAEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



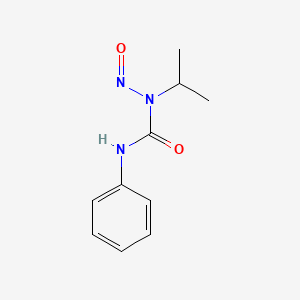
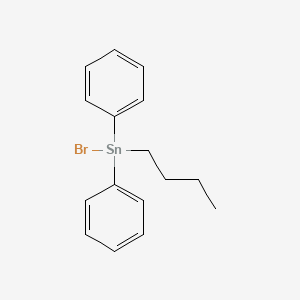
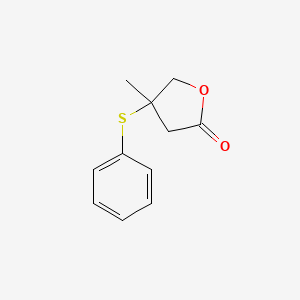
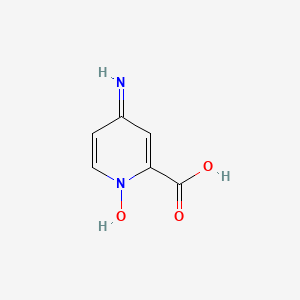
![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
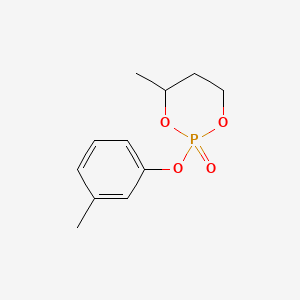
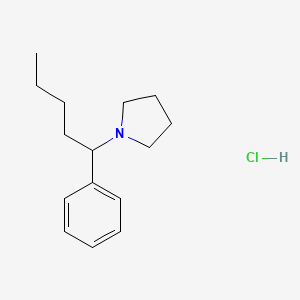
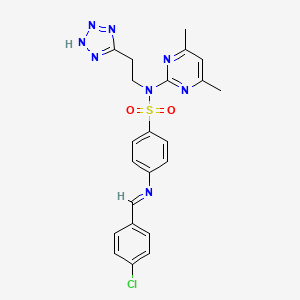

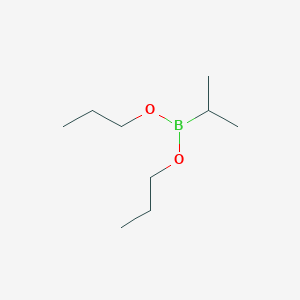
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
